3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide
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Overview
Description
3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide is a complex organic compound that features both imidazole and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide typically involves the reaction of 3-methylimidazole with 4-methylpiperidine-1-carbonyl chloride in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines or imidazolines.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Secondary amines or imidazolines.
Substitution: Various substituted imidazole or piperidine derivatives.
Scientific Research Applications
3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the piperidine moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylpiperidine-1-carbonyl)-1H-imidazole
- 3-methyl-1H-imidazol-3-ium iodide
- 4-methylpiperidine-1-carbonyl chloride
Uniqueness
3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide is unique due to the combination of both imidazole and piperidine moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its individual components.
Properties
IUPAC Name |
(3-methylimidazol-3-ium-1-yl)-(4-methylpiperidin-1-yl)methanone;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N3O.HI/c1-10-3-5-13(6-4-10)11(15)14-8-7-12(2)9-14;/h7-10H,3-6H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVUHXZJDNBTTD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)N2C=C[N+](=C2)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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